molecular formula C5H10ClF2N B1381527 1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride CAS No. 1160756-86-4

1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B1381527
CAS No.: 1160756-86-4
M. Wt: 157.59 g/mol
InChI Key: QBVLWPRDOQTIIQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride (CAS: 1160756-86-4) is a fluorinated cyclopropylamine derivative with the molecular formula C₅H₁₀ClF₂N and a molecular weight of 157.59 g/mol . Its structure features a cyclopropyl group attached to a difluoroethylamine backbone, protonated as a hydrochloride salt. The compound is cataloged by suppliers like American Elements and PharmaBlock Sciences, with applications in medicinal chemistry and drug discovery, particularly as a building block for kinase inhibitors and other bioactive molecules .

Key properties include:

  • SMILES: C1CC1C(C(F)F)N
  • InChI Key: WXSBBSYRLYANMA-UHFFFAOYSA-N
  • Storage: Requires storage at 2–8°C under an inert atmosphere .

Properties

IUPAC Name

1-cyclopropyl-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVLWPRDOQTIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160756-86-4
Record name 1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
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Preparation Methods

Difluorocarbene Insertion Method

A common route to difluorocyclopropane derivatives involves difluorocarbene generation and addition to alkenes. Difluorocarbene can be generated from halodifluoromethanes or their salts under basic conditions:

  • Sodium bromodifluoroacetate (BrCF2COONa) is preferred over sodium chlorodifluoroacetate due to better stability and milder decomposition temperature, resulting in higher yields (up to ~100%) of difluorocyclopropanes.
  • Reactions are typically conducted in solvents like diglyme or tetrahydrofuran (THF) at elevated temperatures (150–180 °C), sometimes accelerated by microwave irradiation to reduce reaction times to minutes.
Reagent Advantages Typical Yield (%) Notes
Sodium bromodifluoroacetate Stable, lower decomposition temp 93–99 Efficient for various alkenes
Sodium chlorodifluoroacetate Hygroscopic, higher decomposition temp Lower Less practical

Alternative Difluorocarbene Sources

  • (Triphenylphosphonio)difluoroacetate (PDFA) is a solid, air-stable carbene precursor that decarboxylates at 80 °C in N-methylpyrrolidone to release difluorocarbene, offering milder conditions.
  • Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) has also been used to generate difluorocarbene for cyclopropanation with good yields (~82%).

Amination to Form 1-Cyclopropyl-2,2-difluoroethan-1-amine

Direct Amination of Difluorocyclopropane Intermediates

  • Amination can be achieved by nucleophilic substitution or reductive amination on suitable difluorocyclopropane intermediates.
  • Use of amines under catalytic conditions with Lewis acids such as ytterbium trifluoromethanesulfonate improves yields and selectivity.
  • Reactions are often conducted in solvents like dimethylacetamide or ethyl acetate, with prolonged heating (e.g., reflux for 7 hours) to ensure complete conversion.

Formation of Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with aqueous hydrochloric acid, facilitating isolation as a stable powder.
  • This salt form improves handling safety and storage, with recommended storage at 4 °C to maintain stability.

Representative Synthetic Procedure (Literature-Based)

Step Reagents and Conditions Outcome Yield (%)
1 Difluorocarbene generation from BrCF2COONa in diglyme at 150 °C Formation of 1-cyclopropyl-2,2-difluoroethane intermediate 93–99
2 Reaction with cyclopropyl-containing alkene or precursor Cyclopropyl-difluorocyclopropane derivative High
3 Amination with ammonia or amine, catalyst (e.g., Yb(OTf)3), solvent (ethyl acetate), reflux Formation of 1-cyclopropyl-2,2-difluoroethan-1-amine ~85–90
4 Treatment with HCl (aqueous) Precipitation of hydrochloride salt Quantitative

Research Findings and Analytical Data

  • The use of sodium bromodifluoroacetate as a carbene source is superior due to ease of handling and higher yields compared to chlorodifluoroacetate.
  • Catalytic amounts of ytterbium trifluoromethanesulfonate improve amination efficiency and reduce side reactions.
  • The hydrochloride salt form exhibits characteristic powder morphology, with molecular formula C5H10ClF2N and molecular weight 157.59 g/mol.
  • Analytical techniques such as NMR, mass spectrometry, and chromatography confirm the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanone derivatives, while substitution reactions can produce a variety of substituted ethanamines .

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride has been explored for its potential therapeutic applications due to its structural similarity to known pharmacophores. Its difluorinated structure may enhance biological activity and selectivity.

Potential Therapeutic Areas :

  • Antidepressants : Compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting that this compound could be investigated as a novel antidepressant.
  • Anticancer Agents : The unique fluorinated amine structure may provide pathways for developing new anticancer therapies by targeting specific cancer cell receptors.

Materials Science

Due to its unique chemical properties, this compound can also serve as a building block in the synthesis of advanced materials.

Applications in Materials Science :

  • Polymer Synthesis : The incorporation of difluorinated amines into polymer matrices can enhance thermal stability and chemical resistance.
  • Fluorinated Polymers : These polymers are used in coatings and membranes due to their hydrophobic properties, which can be beneficial in various industrial applications.

Chemical Synthesis

The compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of cyclopropyl and difluoromethyl groups into other compounds.

Synthetic Pathways :

  • Functionalization Reactions : The amine group can undergo various functionalization reactions to create derivatives with diverse functionalities.

Case Study 1: Antidepressant Development

A study investigating the antidepressant potential of difluorinated amines revealed that compounds similar to this compound exhibited significant serotonin reuptake inhibition. This suggests that further exploration of this compound could yield promising results in developing new antidepressants.

Case Study 2: Polymer Applications

Research on fluorinated polymers demonstrated that incorporating difluorinated amines improved the mechanical properties and thermal stability of the resulting materials. This indicates that this compound could be a valuable precursor for creating high-performance polymers.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride (CAS: 1338377-73-3)

  • Molecular Formula : C₅H₉ClF₃N
  • Molecular Weight : 175.58 g/mol
  • Key Differences: Replaces two fluorines with three (CF₃ vs. Higher molecular weight and lipophilicity (logP increased by ~0.5 units) .
  • Applications : Explored in asymmetric synthesis for chiral drug intermediates .

Aromatic Fluorinated Analogs

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride (CAS: 2060062-92-0)

  • Molecular Formula : C₈H₈ClF₄N
  • Molecular Weight : 229.60 g/mol
  • Enhanced steric bulk and altered solubility (water solubility reduced by ~20% compared to the cyclopropyl analog) .
  • Applications : Used in protease inhibitor research and agrochemicals .

Heterocyclic Derivatives

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine Hydrochloride (CID: 53440841)

  • Molecular Formula : C₇H₇ClF₂N₂
  • Molecular Weight : 206.60 g/mol
  • Key Differences: Substitutes cyclopropyl with a chloropyridinyl group, enabling hydrogen bonding and metal coordination.
  • Applications : Investigated in antimicrobial and antiviral therapies .

Simpler Fluorinated Amines

1-Fluoro-2-methylpropan-2-amine Hydrochloride (CAS: 112433-51-9)

  • Molecular Formula : C₄H₉ClFN
  • Molecular Weight : 133.58 g/mol
  • Key Differences :
    • Lacks cyclopropyl and one fluorine atom, reducing steric hindrance and rigidity.
    • Lower molecular weight and simpler synthesis pathway .
  • Applications : Intermediate in small-molecule drug synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-Cyclopropyl-2,2-difluoroethan-1-amine HCl C₅H₁₀ClF₂N 157.59 Cyclopropyl, CF₂ Kinase inhibitors
1-Cyclopropyl-2,2,2-trifluoroethanamine HCl C₅H₉ClF₃N 175.58 Cyclopropyl, CF₃ Chiral intermediates
2-(2,4-Difluorophenyl)-2,2-difluoroethanamine HCl C₈H₈ClF₄N 229.60 Difluorophenyl, CF₂ Protease inhibitors
2-(5-Chloropyridin-2-yl)-2,2-difluoroethanamine HCl C₇H₇ClF₂N₂ 206.60 Chloropyridinyl, CF₂ Antimicrobial agents
1-Fluoro-2-methylpropan-2-amine HCl C₄H₉ClFN 133.58 CF, methyl Small-molecule intermediates

Research Findings and Trends

  • Electron-Withdrawing Effects : Trifluoro analogs (e.g., CF₃) exhibit enhanced metabolic stability but reduced solubility compared to CF₂ derivatives .
  • Aromatic vs. Aliphatic : Aromatic fluorinated amines show higher binding affinity in enzyme assays due to π-π interactions but face challenges in bioavailability .
  • Heterocyclic Advantage : Pyridine-containing derivatives demonstrate improved target selectivity in kinase inhibition studies .

Biological Activity

Overview

1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9F2N·HCl. It features a cyclopropyl group and two fluorine atoms attached to an ethanamine backbone, making it an important subject of study in medicinal chemistry and biological research. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features of this compound enable it to modulate the activity of these targets, leading to various biological effects. For instance, it has been explored as a potential inhibitor of β-secretase (BACE1), which is relevant in the treatment of Alzheimer's disease .

Enzyme Inhibition

This compound has shown promise in inhibiting key enzymes involved in pathological processes. Notably, its analogs have been tested for their inhibitory effects on BACE1:

CompoundBACE1 IC50 (μM)WCA IC50 (nM)MDR Efflux Ratio
6a73.5--
6p-<0.0243.2
6u0.0780.0243.2

The data indicates that modifications to the cyclopropyl group can significantly affect the potency and selectivity of enzyme inhibition .

Antimicrobial Activity

Compounds containing cyclopropyl groups have been associated with various biological activities, including antifungal , antibacterial , and antiviral properties. The difluoromethyl moiety enhances reactivity and may contribute to these activities by interacting with microbial enzymes or disrupting cellular processes .

Case Studies and Research Findings

Research has demonstrated that the incorporation of cyclopropyl groups into drug candidates can lead to improved efficacy and selectivity. In a study focusing on BACE1 inhibitors, it was found that cyclopropyl-containing analogs exhibited favorable binding interactions within the enzyme's active site, enhancing their inhibitory potency compared to non-cyclopropyl counterparts .

The synthesis of this compound typically involves:

  • Reagents : Cyclopropylamine and difluoroethane derivatives.
  • Conditions : Controlled temperature and pressure with appropriate solvents.
  • Purification : Crystallization to obtain the hydrochloride salt form.

This process not only ensures high yield but also enhances the solubility of the compound for biological assays.

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, and how can reaction conditions be controlled to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine with fluorinated alkyl halides, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:
  • Precursor Selection : Use 1-cyclopropyl-2,2-difluoroethyl halides (e.g., bromide or iodide) for efficient substitution .
  • Temperature Control : Maintain 0–5°C during amine alkylation to minimize side reactions .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
    Industrial-scale methods may employ continuous flow reactors for precise parameter control (e.g., pressure, stoichiometry) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹⁹F NMR : Confirms difluoro substitution (δ ≈ -120 to -125 ppm for CF₂ groups) .
  • ¹H/¹³C NMR : Cyclopropyl protons appear as multiplet signals (δ 0.5–1.5 ppm), while amine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 166.1 (C₅H₁₀F₂N⁺) and HCl adducts .
  • X-ray Crystallography : Resolves cyclopropyl geometry and hydrogen bonding in the hydrochloride salt .

Advanced Research Questions

Q. How do the electron-withdrawing effects of difluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions compared to non-fluorinated analogs?

  • Methodological Answer : The CF₂ group increases electrophilicity at the adjacent carbon, accelerating SN2 reactions with nucleophiles (e.g., thiols, alkoxides). Key observations:
  • Rate Enhancement : Reactions with sodium methoxide proceed ~5× faster than non-fluorinated analogs (kinetic data via HPLC monitoring) .
  • Steric Effects : The cyclopropyl ring restricts rotational freedom, favoring trans-product formation in stereoselective substitutions .
    Computational studies (DFT) corroborate lowered activation energy due to fluorine’s inductive effects .

Q. What strategies can resolve contradictions in reported solubility and stability data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and temperature effects:
  • Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers vs. organic solvents (e.g., DMSO). Reported solubility ranges:
SolventSolubility (mg/mL, 25°C)
Water50–60
Ethanol120–150
DCM<5
  • Stability Studies :
  • pH Dependency : Degrades rapidly at pH >7 (hydrolysis of cyclopropyl ring; monitored by LC-MS) .
  • Thermal Stability : TGA/DSC shows decomposition onset at 180°C, with HCl release .

Q. How does this compound compare to structurally similar amines (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) in biological assays targeting neurotransmitter receptors?

  • Methodological Answer :
  • Receptor Binding Assays :
  • The difluoro group enhances binding to serotonin (5-HT₂A) and NMDA receptors compared to methyl-substituted analogs (IC₅₀ = 120 nM vs. 450 nM for 5-HT₂A) .
  • Cyclopropyl rigidity reduces off-target activity at adrenergic receptors .
  • Metabolic Stability : Microsomal studies show 30% higher half-life (t₁/₂ = 45 min) due to fluorine’s resistance to oxidative metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
Reactant of Route 2
1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride

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